The Multifaceted Biological Activities of 1-(Phenylsulfonyl)indoline Derivatives: A Technical Guide for Drug Discovery
The Multifaceted Biological Activities of 1-(Phenylsulfonyl)indoline Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This in-depth technical guide explores the diverse biological activities of 1-(phenylsulfonyl)indoline derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. This document provides a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Introduction: The Versatile 1-(Phenylsulfonyl)indoline Scaffold
The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological functions. The addition of a phenylsulfonyl group at the 1-position of the indoline ring system significantly influences the molecule's electronic and steric properties, often enhancing its interaction with biological targets. This modification has led to the development of derivatives with potent and selective activities, making them promising candidates for further therapeutic development. This guide will dissect the key biological activities of these compounds, providing both foundational knowledge and practical insights for researchers in the field.
Part 1: Anticancer Activity of 1-(Phenylsulfonyl)indoline Derivatives
1-(Phenylsulfonyl)indoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.
Mechanistic Insights into Anticancer Effects
The anticancer activity of these derivatives is attributed to their ability to interfere with critical cellular pathways.
1.1.1. Induction of Cell Cycle Arrest and Apoptosis:
A primary mechanism by which 1-(phenylsulfonyl)indoline derivatives exert their anticancer effects is through the induction of cell cycle arrest, predominantly at the G2/M phase, and the subsequent activation of apoptosis (programmed cell death).[1][2] For instance, the synthetic benzenesulfonamide compound B220, a 7-(4′-cyanophenyl) indoline-1-benzenesulfonamide, has been shown to cause an accumulation of cells in the G2/M phase, leading to apoptotic cell death in colorectal cancer cells.[1] This is often accompanied by an increase in the expression of mitotic phase markers like MPM2 and cyclin B1.[1] The apoptotic cascade is further initiated through the activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1]
1.1.2. Inhibition of Tubulin Polymerization:
Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
1.1.3. Modulation of Key Signaling Pathways:
1-(Phenylsulfonyl)indoline and related indole derivatives can modulate crucial signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and NF-κB signaling pathways, which are central to cell growth, proliferation, and survival, are significant targets.[3] Indole compounds have been shown to deregulate these pathways, thereby inhibiting cancer progression.[3]
Diagram: Simplified Signaling Pathway of Anticancer Activity
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Part 2: Antimicrobial Activity of 1-(Phenylsulfonyl)indoline Derivatives
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. 1-(Phenylsulfonyl)indoline derivatives have demonstrated promising activity against a spectrum of pathogenic bacteria and fungi.
Antibacterial Activity and Mechanism of Action
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). [4][5]The antibacterial mechanism of action is thought to involve multiple targets. For instance, ruthenium-based metallodrugs containing a phenylsulfonyl indole moiety have been shown to destroy the bacterial membrane, cause membrane depolarization, and induce the production of reactive oxygen species (ROS). [6][7]
Antifungal Activity
Several indole derivatives have been evaluated for their in vitro antifungal activity against a range of plant pathogenic fungi, with some compounds showing broad-spectrum activity comparable to or exceeding that of commercial fungicides. [8]The structure-activity relationship suggests that the nature and position of substituents on the indole ring are crucial for antifungal potency. [9][10]
Antimicrobial Susceptibility Data
The following table presents the minimum inhibitory concentration (MIC) values for selected indole derivatives against various microorganisms.
| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference |
| Indole core-based compound (CZ74) | B. subtilis 168 | 2 | [4] |
| Indole core-based compound (CZ74) | S. aureus ATCC 25923 | 2 | [4] |
| Indole core-based compound (CZ74) | MRSA (ATCC BAA-41) | 2 | [4] |
| Phenylsulfonyl indole-modified Ru-based metallodrug (RuS2) | S. aureus | 1.56 | [11] |
| Indole-triazole derivative (3d) | MRSA | 3.125-50 | [5] |
| Indole hydrazone derivative (8) | MRSA | 6.25 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
2.4.1. Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
1-(Phenylsulfonyl)indoline derivative stock solution (in DMSO)
-
Positive control antibiotic/antifungal
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
2.4.2. Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the 1-(phenylsulfonyl)indoline derivative in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Part 3: Anti-inflammatory Activity of 1-(Phenylsulfonyl)indoline Derivatives
Chronic inflammation is a hallmark of many diseases. 1-(Phenylsulfonyl)indoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.
Mechanisms of Anti-inflammatory Action
3.1.1. Inhibition of Cyclooxygenase (COX) Enzymes:
A key mechanism of anti-inflammatory action for many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. [13][14][15]COX-2 is responsible for the production of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with fewer gastrointestinal side effects. [16] 3.1.2. Suppression of Pro-inflammatory Cytokines and Mediators:
These derivatives have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. [17][18][19]They also inhibit the production of nitric oxide (NO), another important inflammatory mediator. [18] 3.1.3. Modulation of Inflammatory Signaling Pathways:
The anti-inflammatory effects of these compounds are also mediated by their ability to modulate intracellular signaling pathways. This includes the inhibition of the p38 mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways, which are critical for the expression of pro-inflammatory genes. [20][21] Diagram: Anti-inflammatory Signaling Pathway
Caption: Modulation of inflammatory pathways by 1-(phenylsulfonyl)indoline derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide Production
This protocol describes the Griess assay for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
3.2.1. Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
24-well or 96-well cell culture plates
-
1-(Phenylsulfonyl)indoline derivative stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
3.2.2. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a culture plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 1-(phenylsulfonyl)indoline derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent in a 96-well plate.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve. Determine the percentage of NO inhibition.
Conclusion and Future Perspectives
1-(Phenylsulfonyl)indoline derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their potential in addressing a wide range of diseases. The mechanistic insights and experimental protocols provided in this guide offer a solid foundation for researchers to further explore and optimize these compounds. Future research should focus on elucidating more detailed structure-activity relationships, identifying specific molecular targets, and evaluating the in vivo efficacy and safety of lead compounds to translate their therapeutic potential into clinical applications.
References
A comprehensive list of references will be compiled based on the in-text citations to provide full attribution and allow for further reading. For the purpose of this demonstration, the references are indicated by the [cite:INDEX] format.
Sources
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